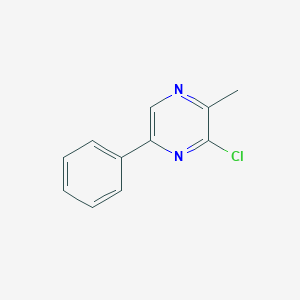
Ethyl 9-oxo-2-(phenylselanyl)decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-oxo-2-(phenylselanyl)decanoate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a selenium atom bonded to a phenyl group, which is further attached to a decanoate ester. This structure imparts distinct reactivity and potential biological activity, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9-oxo-2-(phenylselanyl)decanoate typically involves the oxidative selenofunctionalization of allenes. This process can be achieved through metal-free oxidative reactions using organoselenium and 1-fluoropyridinium reagents . The reaction conditions often include the selective electrophilic addition of the selenium reagent to the allene moiety, followed by water attack and oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable oxidative selenofunctionalization reactions. These methods leverage the advantages of organoselenium reagents, which offer low toxicity and high functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 9-oxo-2-(phenylselanyl)decanoate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized, leading to the formation of selenoxides.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 9-oxo-2-(phenylselanyl)decanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing functional groups.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of selenium-containing polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 9-oxo-2-(phenylselanyl)decanoate involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound may exert its effects by modulating oxidative stress pathways and interacting with specific molecular targets, such as enzymes involved in redox reactions .
Comparación Con Compuestos Similares
- 2-(Phenylselanyl)but-2-enals
- 4-oxo-3-(phenylselanyl)pent-2-enoates
Comparison: Ethyl 9-oxo-2-(phenylselanyl)decanoate is unique due to its decanoate ester moiety, which imparts distinct solubility and reactivity characteristics. Compared to other phenylselanyl compounds, it offers a longer carbon chain, potentially enhancing its lipophilicity and biological activity .
Propiedades
Número CAS |
65127-42-6 |
|---|---|
Fórmula molecular |
C18H26O3Se |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
ethyl 9-oxo-2-phenylselanyldecanoate |
InChI |
InChI=1S/C18H26O3Se/c1-3-21-18(20)17(22-16-12-8-6-9-13-16)14-10-5-4-7-11-15(2)19/h6,8-9,12-13,17H,3-5,7,10-11,14H2,1-2H3 |
Clave InChI |
SLNZOEOXOXUGSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCCCCC(=O)C)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


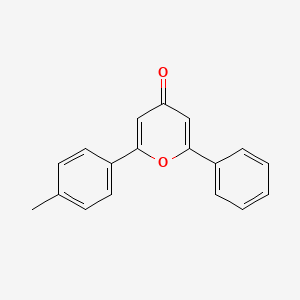
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
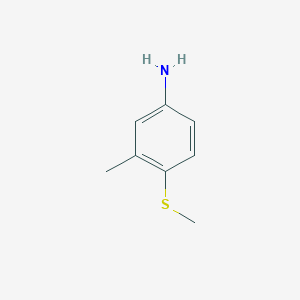
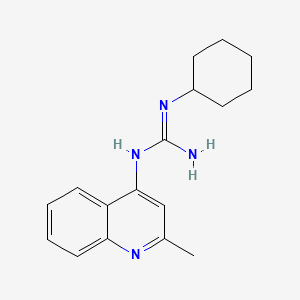


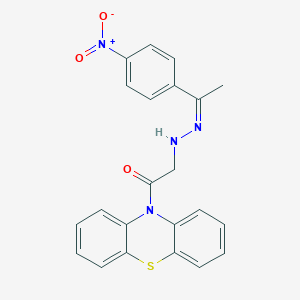
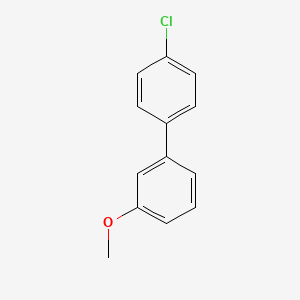
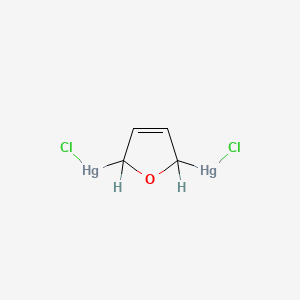
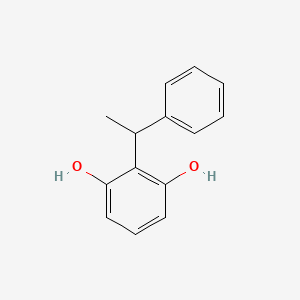
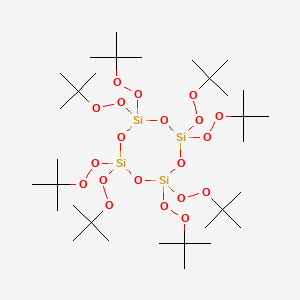
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)
